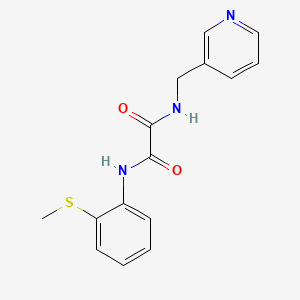

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives are a class of compounds that have been synthesized for various biological activities . They have been studied for their potential as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Synthesis Analysis

These compounds have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The structures of these derivatives were confirmed by elemental analyses and FT-IR, 1 H-NMR, and 13 C-NMR spectra . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H. Carbonyl and aromatic C=N groups were also observed .Chemical Reactions Analysis

The synthesis of these compounds involves the use of magnesium oxide nanoparticles as one of the catalysts . These nanoparticles have been used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed using various spectroscopic techniques. For example, in the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group .Aplicaciones Científicas De Investigación

Room Temperature Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) was identified as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method shows excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Structural and Hirshfeld Surface Analysis

The study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide revealed insights into molecular packing, emphasizing the importance of hydrogen bonding in structuring the molecular architecture. This analysis offers foundational knowledge for designing molecules with specific properties (Jotani et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for “N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is not available, similar compounds have shown to possess more cytotoxic activity than the reference drug (i.e., imatinib) . They have been tested against (A549) lung cancer cell lines employing MTT assay .

Direcciones Futuras

The future directions for these compounds could involve further exploration of their biological activities, including their potential as anticancer, antibacterial, antifungal, and antioxidant agents . Additionally, the development of new methods for the synthesis of these compounds could also be a potential area of future research .

Propiedades

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTPOKGFDZJBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2608224.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2608228.png)

![2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2608231.png)

![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)

![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)